molecular formula C35H52O5 B1674486 Lantadene B CAS No. 467-82-3

Lantadene B

Cat. No. B1674486
CAS RN: 467-82-3
M. Wt: 552.8 g/mol
InChI Key: VYPAPFHUHDWCBI-QQAPFUPGSA-N
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Description

Lantadene B is an active principle of Lantana camara L.

Mechanism Of Action

Sheep poisoned with 600 g fresh Lantana camara showed inhibited gall bladder contraction after iv administration of the gall bladder stimulants cholecystokinin, pentagastrin, pilocarpine nitrate, and HCl 4 days after the poisoning. Gall bladder responses occurring after the stimulant administration were so few that the effect of lantana on the response duration could not be measured. Lantadene A inhibited the cholecystokinin-induced contractions in gall bladder strips. Gall bladder paralysis, which may occur during lantana poisoning, maybe due to the accumulation of bile acids.

properties

CAS RN

467-82-3

Product Name

Lantadene B

Molecular Formula

C35H52O5

Molecular Weight

552.8 g/mol

IUPAC Name

(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-(3-methylbut-2-enoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C35H52O5/c1-21(2)18-28(37)40-27-20-30(3,4)19-23-22-10-11-25-32(7)14-13-26(36)31(5,6)24(32)12-15-34(25,9)33(22,8)16-17-35(23,27)29(38)39/h10,18,23-25,27H,11-17,19-20H2,1-9H3,(H,38,39)/t23-,24-,25+,27+,32-,33+,34+,35-/m0/s1

InChI Key

VYPAPFHUHDWCBI-QQAPFUPGSA-N

Isomeric SMILES

CC(=CC(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C)C

SMILES

CC(=CC(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C)C

Canonical SMILES

CC(=CC(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C)C

Appearance

Solid powder

Color/Form

Crystals from ethanol

melting_point

302 °C

Other CAS RN

467-82-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

In water, 7.68X10-5 mg/L at 25 °C (est)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lantadene B;  HSDB 3504; 

vapor_pressure

1.64X10-13 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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